molecular formula C24H20ClNO4 B272108 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B272108
Poids moléculaire: 421.9 g/mol
Clé InChI: WXQIBAFKVXDFFJ-MDZDMXLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one, also known as CFI-400945, is a small molecule inhibitor that has shown potential as a therapeutic agent in cancer treatment.

Mécanisme D'action

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a selective inhibitor of polo-like kinase 4 (PLK4), a protein kinase that plays a crucial role in centriole duplication and cell division. By inhibiting PLK4, this compound disrupts the normal cell cycle and induces mitotic catastrophe, leading to cell death. This mechanism of action makes this compound a potential therapeutic agent for cancer treatment, as cancer cells often have abnormal cell cycles and rely heavily on PLK4 for their survival.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and minimal off-target effects in preclinical studies. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In addition, this compound has been found to be stable in various biological matrices, making it suitable for further development as a therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is its selectivity for PLK4, which reduces the risk of off-target effects and toxicity. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, more research is needed to determine the optimal dosing and administration schedule for this compound.

Orientations Futures

There are several potential future directions for 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one research and development. One direction is to further investigate its efficacy in combination with other chemotherapy drugs, as well as its potential as a monotherapy for various types of cancer. Another direction is to explore the use of this compound as a radiosensitizer, as it has been found to enhance the effects of radiation therapy in preclinical studies. Finally, more research is needed to optimize the pharmacokinetic properties of this compound and develop a suitable formulation for clinical use.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. Its selectivity for PLK4 and low toxicity profile make it an attractive candidate for further research and development. However, more studies are needed to determine its optimal dosing and administration schedule, as well as its potential as a radiosensitizer and monotherapy for cancer.

Méthodes De Synthèse

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one was synthesized by a team of researchers at the University of Toronto using a combination of organic synthesis and medicinal chemistry techniques. The synthesis involved the use of various reagents and solvents, including but not limited to, 2-methylbenzaldehyde, furan-2-carbaldehyde, and chloroacetyl chloride. The final product was obtained in high yield and purity, making it suitable for further research and development.

Applications De Recherche Scientifique

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines, including triple-negative breast cancer and non-small cell lung cancer. This compound has also shown efficacy in combination with other chemotherapy drugs, such as paclitaxel and gemcitabine, in reducing tumor growth.

Propriétés

Formule moléculaire

C24H20ClNO4

Poids moléculaire

421.9 g/mol

Nom IUPAC

5-chloro-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C24H20ClNO4/c1-16-5-2-3-6-17(16)15-26-22-11-8-18(25)13-21(22)24(29,23(26)28)14-19(27)9-10-20-7-4-12-30-20/h2-13,29H,14-15H2,1H3/b10-9+

Clé InChI

WXQIBAFKVXDFFJ-MDZDMXLPSA-N

SMILES isomérique

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)/C=C/C4=CC=CO4)O

SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C=CC4=CC=CO4)O

SMILES canonique

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C=CC4=CC=CO4)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.